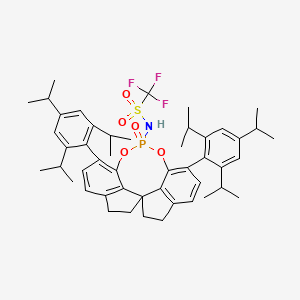

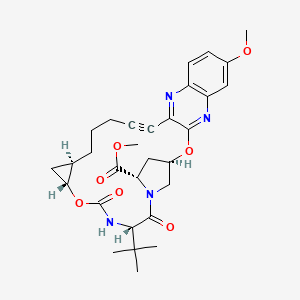

![molecular formula C9H13Cl2N5 B3240022 {2-[3-(4-吡啶基)-1H-1,2,4-三唑-5-基]乙基}胺二盐酸盐 CAS No. 1426444-81-6](/img/structure/B3240022.png)

{2-[3-(4-吡啶基)-1H-1,2,4-三唑-5-基]乙基}胺二盐酸盐

描述

Molecular Structure Analysis

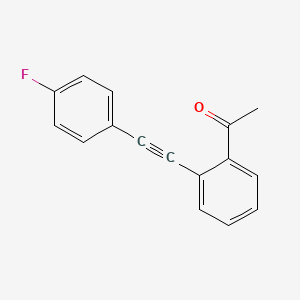

The compound contains a pyridinyl ring, a 1,2,4-triazolyl ring, and an ethylamine group. The pyridinyl ring is a six-membered ring with five carbon atoms and one nitrogen atom. The 1,2,4-triazolyl ring is a five-membered ring with three nitrogen atoms and two carbon atoms. The ethylamine group consists of a two-carbon chain (ethyl) attached to an amine group (NH2) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents. Its boiling and melting points, as well as other physical properties, would depend on the specifics of its molecular structure .科学研究应用

抗菌活性:一些衍生物的1,2,4-三唑,其中包括吡啶基,已被合成,并显示出良好至中等的抗菌活性。例如,Bayrak 等人(2009 年)从异烟酸酰肼合成新的化合物,发现它们显示出显着的抗菌特性(Bayrak 等人,2009 年)。

抗癌潜力:一些衍生物已被检查其抗癌活性。例如,Abdo 和 Kamel(2015 年)合成了一系列 1,2,4-三唑、1,3,4-恶二唑和 1,3,4-噻二唑,这些化合物对各种人类癌细胞系表现出显着的细胞毒性(Abdo 和 Kamel,2015 年)。

化学合成与表征:此类化合物的化学合成和表征是研究中的一个常见主题。例如,El-Sayed 等人(2008 年)合成了新的 N-和 S-取代的 1,3,4-恶二唑衍生物,探索了它们的化学结构(El-Sayed 等人,2008 年)。

潜在药理作用:一些衍生物的结构表明潜在的药理作用。Pitucha 等人(2004 年)合成了 1-(2-氨基乙基)-4-苯基-3-(吡啶-3-基)-1,2,4-三唑啉-5-硫酮的新衍生物,表明可能对中枢神经系统产生影响(Pitucha 等人,2004 年)。

绿色合成方法:Gümüş(2019 年)开发了一种使用微波辐射从 5-(吡啶基)-3-氨基-1,2,4-三唑合成席夫碱的环保方案,强调了环境可持续方法在化学合成中的重要性(Gümüş,2019 年)。

晶体结构分析:对相关化合物晶体结构的研究可以深入了解其化学性质。Dolzhenko 等人(2011 年)分析了相关三唑三嗪的晶体结构,有助于更好地理解此类化合物中的分子排列(Dolzhenko 等人,2011 年)。

生物活性筛选:这些化合物的生物活性筛选是药物研究的关键方面。Bektaş 等人(2007 年)合成了 1,2,4-三唑衍生物并筛选了它们的抗菌活性,为寻找新的抗菌剂做出了贡献(Bektaş 等人,2007 年)。

新型合成方法:Sun 等人(2010 年)描述了一种噻吩并[2,3-d]嘧啶-4(3H)-酮的有效合成方法,展示了此类化合物的合成化学的持续创新(Sun 等人,2010 年)。

作用机制

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .

Mode of Action

The compound interacts with alpha-synuclein, inhibiting its aggregation . In other words, it prevents the formation of harmful proteinaceous accumulations within neurons . This interaction and the resulting changes can help alleviate the symptoms of diseases characterized by alpha-synuclein aggregation, such as Parkinson’s disease .

Biochemical Pathways

The compound affects the biochemical pathway involving alpha-synuclein. In normal conditions, alpha-synuclein is a soluble monomer, but it can adopt a helical structure after interaction with phospholipids . In the misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions . This compound interferes with this process, reducing alpha-synuclein aggregation .

Pharmacokinetics

The compound has been shown to have in vivo efficacy, suggesting it may have suitable adme properties for therapeutic use .

Result of Action

The compound’s action results in the prevention of alpha-synuclein aggregation, which in turn prevents the formation of intracellular proteinaceous accumulations . This can lead to a reduction in neurotoxicity and neurodegeneration, alleviating symptoms in diseases like Parkinson’s disease .

属性

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.2ClH/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2,(H,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCTWTONAGFGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

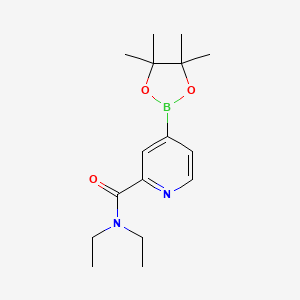

![8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B3239950.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

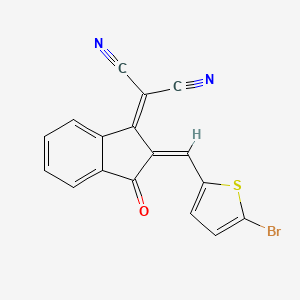

![3,6-Dibromobenzo[B]thiophene](/img/structure/B3240001.png)